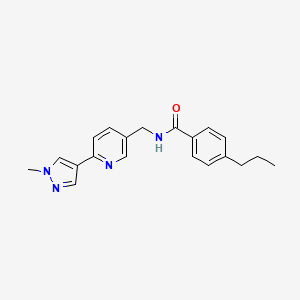

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-propylbenzamide

Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-propylbenzamide is a benzamide derivative featuring a pyridinyl-pyrazole substituent linked via a methylene group to the amide nitrogen. Its molecular formula is C₂₀H₂₂N₄O, with a molecular weight of 334.4 g/mol. The compound’s structure includes a 4-propylbenzamide core, which may influence solubility and pharmacokinetic properties, and a (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl group, a motif observed in compounds targeting allosteric receptor modulation.

Properties

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-3-4-15-5-8-17(9-6-15)20(25)22-12-16-7-10-19(21-11-16)18-13-23-24(2)14-18/h5-11,13-14H,3-4,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZDILOZDKECEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-propylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Synthesis of the Pyridine Derivative: The pyridine ring is often synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and a β-keto ester.

Coupling Reactions: The pyrazole and pyridine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Formation of the Benzamide: The final step involves the reaction of the coupled product with 4-propylbenzoyl chloride in the presence of a base like triethylamine to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-propylbenzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings may facilitate binding to active sites, while the benzamide moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Table 1: Comparative Overview of Structural Features and Activities

Key Observations

Benzoquinazolinone 12: Its bulky core likely contributes to high M1 mAChR selectivity and potency, as demonstrated in calcium mobilization assays . Thiazole-Carboxamide Analog: The thiazole ring and thiophene substituent introduce sulfur atoms, which may enhance electronic interactions or metabolic stability compared to the target’s propyl group .

Common Substituent :

All three compounds share the (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl group, suggesting this moiety is critical for receptor engagement. Pyridinyl-pyrazole derivatives are frequently employed in drug design for their balanced hydrophobicity and hydrogen-bonding capacity.

Biological Implications: Benzoquinazolinone 12’s activity highlights the importance of the hydroxycyclohexyl group for M1 mAChR modulation. The target compound lacks this substituent, which may limit its efficacy at this receptor. The thiophene-thiazole analog’s larger molecular weight (381.5 vs. 334.4) could impact blood-brain barrier penetration, a consideration for central nervous system targets.

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-propylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacodynamics, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a pyrazole moiety, a pyridine ring, and a benzamide functional group, which are known to contribute to various biological activities.

Research indicates that compounds similar to N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-propylbenzamide often interact with specific receptors or enzymes, influencing pathways related to inflammation, cancer progression, and metabolic regulation. The pyrazole and pyridine components are critical for binding to biological targets.

Pharmacological Studies

- In Vitro Studies : Various studies have demonstrated that this compound exhibits significant inhibition of certain kinases associated with cancer progression. For instance, compounds with similar structures have shown nanomolar inhibition against MET kinase activity, which is crucial in tumor growth and metastasis .

- In Vivo Studies : In vivo models have revealed that derivatives of this compound can effectively modulate physiological responses. For example, a related pyrazole derivative was shown to be efficacious in rat models for pharmacodynamic studies .

Case Studies

Several studies highlight the biological implications of this compound:

- Study on Cancer Cell Lines : A recent investigation into the effects of related pyrazole compounds on various cancer cell lines indicated that these compounds can induce apoptosis and inhibit proliferation through the modulation of signaling pathways involved in cell survival .

- Metabolic Effects : Another study focused on the metabolic effects of similar compounds revealed potential benefits in regulating glucose metabolism and insulin sensitivity, suggesting a role in diabetes management .

Table 1: Comparative Biological Activity

Table 2: Summary of Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | High |

| Bioavailability | Moderate |

| Half-life | TBD |

| Metabolism | Hepatic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.